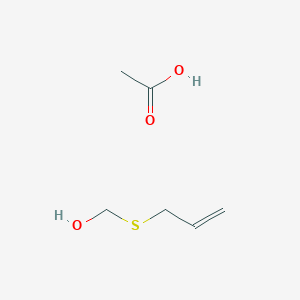

Acetic acid;prop-2-enylsulfanylmethanol

Description

Acetic acid-modified sludge-based biochar (ASBB) is an adsorbent synthesized from excess sludge (ES) treated with acetic acid. ES, a byproduct of wastewater treatment plants, is pyrolyzed to produce sludge-based biochar (SBB), which is further modified with acetic acid to enhance porosity and introduce carboxyl (-COOH) functional groups . ASBB exhibits superior uranium (U(VI)) adsorption capabilities, achieving 97.8% removal efficiency under optimal conditions (pH 6.0, 0.30 g/L dosage, 10 mg/L initial U(VI) concentration, 5-minute equilibrium time) . The dual modification mechanism involves:

Pore expansion, increasing surface area for physical adsorption.

Carboxyl group addition, enabling chemical coordination with U(VI) via monodentate binding .

Properties

CAS No. |

62839-38-7 |

|---|---|

Molecular Formula |

C6H12O3S |

Molecular Weight |

164.22 g/mol |

IUPAC Name |

acetic acid;prop-2-enylsulfanylmethanol |

InChI |

InChI=1S/C4H8OS.C2H4O2/c1-2-3-6-4-5;1-2(3)4/h2,5H,1,3-4H2;1H3,(H,3,4) |

InChI Key |

MNXWAQUYUHXGMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C=CCSCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;prop-2-enylsulfanylmethanol typically involves the reaction of acetic acid with prop-2-enylsulfanylmethanol under controlled conditions. One common method is the esterification reaction, where acetic acid reacts with prop-2-enylsulfanylmethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;prop-2-enylsulfanylmethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into alcohols or thiols.

Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid;prop-2-enylsulfanylmethanol has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid;prop-2-enylsulfanylmethanol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, and other cellular components, resulting in various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Unmodified Sludge-Based Biochar (SBB)

HNO₃-Modified Biochar

Fe₃O₄-Modified SBB

Graphene Oxide (GO)-Based Adsorbents

- Surface Area : Higher SSA (~500 m²/g) than ASBB (~300 m²/g) but suffers from aggregation in aqueous solutions .

- Functional Groups : Relies on sulfonic or amine groups for U(VI) binding, which are less selective than -COOH .

Data Tables

Table 1: Comparative Adsorption Performance

| Adsorbent | U(VI) Removal (%) | Equilibrium Time (min) | Maximum Capacity (mg/g) | Key Functional Groups |

|---|---|---|---|---|

| ASBB | 97.8 | 5 | 112.4* | -COOH, -OH |

| SBB | 62.8 | 30 | 45.2 | -OH, -Si-O-Si |

| HNO₃-Modified Biochar | 85.0 | 30 | 78.5 | -NO₂, -OH |

| Fe₃O₄-Modified SBB | 90.0 | 15 | 98.7 | Fe₃O₄, -OH |

| Graphene Oxide | 95.0 | 10 | 210.0 | -SO₃H, -NH₂ |

Table 2: Surface Properties

| Adsorbent | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Dominant Adsorption Mechanism |

|---|---|---|---|

| ASBB | 300 | 0.45 | Chemisorption (-COO⁻/U(VI)) |

| SBB | 150 | 0.20 | Physisorption |

| Fe₃O₄-Modified SBB | 280 | 0.40 | Magnetism-assisted adsorption |

Research Findings and Mechanisms

- Kinetics : ASBB follows pseudo-second-order kinetics (R² > 0.99), indicating chemisorption dominance .

- Isotherms: Langmuir model best fits ASBB (R² = 0.98), suggesting monolayer adsorption .

- Reusability: ASBB retains 93% efficiency after 5 cycles, outperforming Fe₃O₄-SBB (75%) and HNO₃-biochar (80%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.